(4-Bromophenyl)(3,4-dimethylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(3,4-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZCNMIMUYDNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=C(C=C2)Br)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromophenyl 3,4 Dimethylphenyl Methanol
Direct Synthesis Approaches to (4-Bromophenyl)(3,4-dimethylphenyl)methanol
Direct approaches to this compound typically involve the formation of the central carbon-carbon bond connecting the two aryl rings in a single, convergent step. These methods are often efficient and utilize readily available starting materials.
Organometallic Reagent-Based Syntheses (e.g., Grignard Reagents, Organolithium Compounds)
A classic and widely used method for the synthesis of diarylmethanols is the addition of an organometallic reagent to an aromatic aldehyde. Grignard reagents and organolithium compounds are the most common nucleophiles employed in this transformation. The synthesis of this compound can be envisioned through two primary disconnection pathways using this approach:
Pathway A: The reaction of 3,4-dimethylphenylmagnesium bromide with 4-bromobenzaldehyde (B125591).
Pathway B: The reaction of 4-bromophenylmagnesium bromide with 3,4-dimethylbenzaldehyde.
Both pathways are viable and the choice often depends on the commercial availability and stability of the starting materials. The Grignard reagent is typically prepared in situ by reacting the corresponding aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent addition to the aldehyde, followed by an acidic workup, yields the desired diarylmethanol. Organolithium reagents, generated by reacting an aryl halide with an alkyllithium reagent (e.g., n-butyllithium), can be used in a similar manner. These reactions are generally high-yielding and provide a straightforward route to the target molecule.
| Organometallic Reagent | Aldehyde | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 3,4-dimethylphenylmagnesium bromide | 4-bromobenzaldehyde | THF | 0 °C to room temperature, followed by acidic workup | This compound |
| 4-bromophenylmagnesium bromide | 3,4-dimethylbenzaldehyde | Diethyl ether | 0 °C to room temperature, followed by acidic workup | This compound |
| 3,4-dimethylphenyllithium | 4-bromobenzaldehyde | THF | -78 °C to room temperature, followed by acidic workup | This compound |
Coupling Reactions Involving Aromatic Aldehydes and Halogenated Phenyl Moieties
Modern cross-coupling reactions offer powerful alternatives for the formation of the key C-C bond in diarylmethanols. While typically used to form biaryl linkages, modifications of these reactions can be applied to the synthesis of diarylmethanols. For instance, a Suzuki coupling reaction could be employed by reacting 3,4-dimethylphenylboronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst and a base. Similarly, a Negishi coupling could be performed between a (3,4-dimethylphenyl)zinc reagent and 4-bromobenzaldehyde, also catalyzed by a palladium or nickel complex. These methods often exhibit high functional group tolerance and can be carried out under mild conditions.
| Coupling Partners | Catalyst System | Base | Solvent | Typical Reaction |
|---|---|---|---|---|
| 3,4-dimethylphenylboronic acid and 4-bromobenzaldehyde | Pd(PPh3)4 | Na2CO3 | Toluene/Water | Suzuki Coupling |
| (4-bromophenyl)boronic acid and 3,4-dimethylbenzaldehyde | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/Water | Suzuki Coupling |
| (3,4-dimethylphenyl)zinc chloride and 4-bromobenzaldehyde | PdCl2(dppf) | - | THF | Negishi Coupling |
General Synthetic Strategies for Substituted Diarylmethanols Applicable to the Target Compound
Beyond direct methods, several general synthetic strategies for substituted diarylmethanols can be adapted for the synthesis of this compound. These approaches are particularly valuable for accessing chiral or enantiomerically enriched versions of the target compound.
Catalytic Asymmetric Aryl Transfer Reactions
The catalytic asymmetric addition of aryl groups to aldehydes is a powerful method for the synthesis of enantioenriched diarylmethanols. This approach typically involves the use of an organozinc reagent, such as a diarylzinc or an arylzinc halide, which is added to an aldehyde in the presence of a chiral catalyst. A variety of chiral ligands, often based on amino alcohols or binaphthyl derivatives (BINOLs), have been developed to induce high levels of enantioselectivity. For the synthesis of this compound, this would involve the addition of a (3,4-dimethylphenyl)zinc reagent to 4-bromobenzaldehyde, or a (4-bromophenyl)zinc reagent to 3,4-dimethylbenzaldehyde, in the presence of a suitable chiral catalyst. This method provides direct access to chiral diarylmethanols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
| Arylating Agent | Aldehyde | Chiral Catalyst/Ligand | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| (3,4-dimethylphenyl)zinc bromide | 4-bromobenzaldehyde | Chiral amino alcohol | Can exceed 90% |
| (4-bromophenyl)zinc bromide | 3,4-dimethylbenzaldehyde | BINOL-derived ligand | Often high, >90% |
| Di(3,4-dimethylphenyl)zinc | 4-bromobenzaldehyde | TADDOL-based ligand | Variable, can be high |
Chemoenzymatic Enantioselective Synthesis
A chemoenzymatic approach offers a green and highly selective alternative for the synthesis of chiral diarylmethanols. This strategy typically involves two steps: the chemical synthesis of a prochiral diaryl ketone, followed by an enantioselective reduction of the ketone using a biocatalyst, such as a whole-cell microorganism or an isolated enzyme. For the target compound, this would entail the synthesis of (4-bromophenyl)(3,4-dimethylphenyl)methanone, which can be prepared via a Friedel-Crafts acylation of 1,2-dimethylbenzene with 4-bromobenzoyl chloride. Subsequently, this ketone can be subjected to microbial reduction using various strains of yeast or bacteria, which often contain highly stereoselective reductases, to yield the desired diarylmethanol in high enantiomeric purity.
| Ketone Substrate | Biocatalyst (Example) | Typical Product Configuration | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| (4-bromophenyl)(3,4-dimethylphenyl)methanone | Saccharomyces cerevisiae (Baker's yeast) | (S)- or (R)-alcohol | Can be >99% |
| Substituted benzophenones | Lactobacillus kefiri | Variable | Often high |
| Aryl ketones | Plant cell cultures | Variable | Can be very high |
Wittig Rearrangement Approaches to Aryl Benzyl (B1604629) Ethers
The-Wittig rearrangement provides an indirect route to diarylmethanols through the rearrangement of an aryl benzyl ether. This reaction involves the deprotonation of the benzylic carbon of the ether with a strong base, typically an organolithium reagent, to form a carbanion. This intermediate then undergoes a rearrangement where one of the aryl groups migrates from the oxygen to the adjacent carbon, forming a new carbon-carbon bond and, after workup, the diarylmethanol product. To synthesize this compound via this route, a precursor such as 1-bromo-4-((3,4-dimethylbenzyl)oxy)benzene would be required. This ether can be synthesized through a Williamson ether synthesis from 4-bromophenol (B116583) and 3,4-dimethylbenzyl halide. The subsequent treatment with a strong base would then induce the-Wittig rearrangement.
| Aryl Benzyl Ether Precursor | Base | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 1-bromo-4-((3,4-dimethylbenzyl)oxy)benzene | n-Butyllithium | THF | -78 °C to room temperature | This compound |
| 1-(benzyloxy)-4-bromo-2,3-dimethylbenzene | sec-Butyllithium | Diethyl ether | -78 °C to room temperature | This compound |
Palladium-Catalyzed Reactions with Alcohols
While the direct synthesis of diarylmethanols through a palladium-catalyzed coupling involving a simple alcohol as a primary reactant is not a standard route, palladium catalysis is fundamental to creating the necessary precursors. The most common strategy involves the synthesis of the diaryl ketone, (4-bromophenyl)(3,4-dimethylphenyl)methanone, which is then reduced to the target methanol (B129727).
A key palladium-catalyzed step in this sequence is the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming the carbon-carbon bond between the two aryl rings. nih.govyoutube.com For instance, 4-bromobenzoyl chloride could be coupled with (3,4-dimethylphenyl)boronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base to form the diaryl ketone precursor.
More advanced methods involve the direct palladium-catalyzed C-H transformation, which enables the synthesis of diaryl ketones from aldehydes and aryl halides. acs.org In this approach, a directing group, such as picolinamide, facilitates the coupling of an aryl halide (e.g., 1-bromo-3,4-dimethylbenzene) with an aldehyde (e.g., 4-bromobenzaldehyde) to yield the diaryl ketone. This ketone is the immediate precursor to this compound, which is obtained via a subsequent reduction step. This method avoids the need to pre-functionalize the dimethylphenyl ring into an organometallic reagent.
The general mechanism for palladium-catalyzed cross-coupling reactions like Suzuki typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Table 1: Optimization of a Model Suzuki Coupling for Diaryl Ketone Synthesis
This interactive table illustrates how different parameters can affect the yield in a model Suzuki coupling reaction between an aryl bromide and an arylboronic acid, a key step in forming the precursor to the target compound.
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 3 | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 81 |
| 4 | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | 1,4-Dioxane | 80 | 88 |
Stereoselective Synthesis of Enantiomerically Enriched Diarylmethanol Analogues
The synthesis of specific enantiomers of diarylmethanols is of great importance, as these chiral molecules are valuable building blocks in pharmaceuticals. Two primary strategies are employed for the asymmetric synthesis of these compounds: the enantioselective reduction of a prochiral diaryl ketone and the catalytic asymmetric addition of an aryl organometallic reagent to an aldehyde. nih.gov
The first approach involves reducing the precursor, (4-bromophenyl)(3,4-dimethylphenyl)methanone, using a chiral reducing agent or a catalyst. Biocatalytic methods, using whole-cell microbial transformations with organisms like Rhizopus arrhizus, have proven effective for the enantioselective reduction of various diaryl ketones to their corresponding (S)-diarylmethanols.
The second, and more common, approach is the catalytic asymmetric arylation of an aldehyde. This involves the addition of an organometallic arylating agent, such as an arylzinc or arylboronic acid, to an aldehyde in the presence of a chiral catalyst. For the synthesis of this compound, this would involve the addition of a 3,4-dimethylphenyl organometallic species to 4-bromobenzaldehyde, or vice-versa.
Chiral Catalyst Development for Asymmetric Transformations
The success of asymmetric arylation reactions hinges on the design of the chiral catalyst. A wide variety of chiral ligands have been developed to induce high enantioselectivity. These ligands coordinate to the metal center of the arylating agent, creating a chiral environment that directs the addition to one of the two enantiotopic faces of the aldehyde carbonyl.
Prominent classes of ligands include:
Chiral Amino Alcohols: These are among the most effective and widely used catalysts for the addition of organozinc reagents to aldehydes. nih.gov
Carbohydrate-based Ligands: Derived from natural sources like fructose (B13574) or galactose, these ligands are structurally diverse, readily available, and have shown excellent activity and enantioselectivity in diethylzinc (B1219324) additions to aldehydes. nih.gov
Salan Ligands: Chiral C₂-symmetric ligands, such as 2,2'-bispyrrolidine-based salan ligands, have been successfully applied to the asymmetric aryl transfer from arylboronic acids to aldehydes, achieving high yields and good enantioselectivities. mdpi.com
The choice of ligand is critical and often requires screening to find the optimal catalyst for a specific substrate combination.
Table 2: Effect of Chiral Ligands on a Model Enantioselective Arylation
This interactive table shows representative data on how the choice of chiral ligand can influence the yield and enantiomeric excess (ee) in the asymmetric addition of an arylzinc reagent to an aromatic aldehyde.
| Entry | Chiral Ligand | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | (-)-N,N-dibutylnorephedrine | Amino Alcohol | 95 | 97 (R) |
| 2 | (1R,2S)-N-methylephedrine | Amino Alcohol | 92 | 91 (R) |
| 3 | TADDOL | Diol | 85 | 88 (S) |
| 4 | Ligand L6 | Salan-type | 88 | 83 (S) mdpi.com |
Enantiocontrol in Carbon-Carbon Bond Formation
Enantiocontrol in the asymmetric arylation of aldehydes is achieved by the chiral catalyst, which orchestrates the spatial arrangement of the reactants in the transition state. The chiral ligand binds to the metal (e.g., zinc in an organozinc reagent), and the aldehyde substrate then coordinates to this chiral complex. Steric and electronic interactions between the aldehyde, the arylating group, and the chiral ligand force the aldehyde to adopt a specific orientation. This preferential orientation exposes one face of the carbonyl group to the nucleophilic attack by the aryl group, leading to the formation of one enantiomer of the alcohol product in excess.
Considerations for Reaction Conditions and Yield Optimization in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and waste. The synthesis of this compound, often achieved via a Grignard reaction, requires careful control over several parameters.
The Grignard reaction involves the addition of an organomagnesium halide (e.g., 4-bromophenylmagnesium bromide) to an aldehyde or ketone (e.g., 3,4-dimethylbenzaldehyde). Key considerations include:
Solvent: The reaction must be carried out in an anhydrous aprotic solvent, typically an ether like diethyl ether or tetrahydrofuran (THF). These solvents stabilize the Grignard reagent. leah4sci.com
Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. Methods to start the reaction include adding a small crystal of iodine or using activators like diisobutylaluminum hydride (DIBAH). pku.edu.cn
Temperature: Grignard reactions are exothermic. The temperature should be controlled, often by slow addition of one reagent to the other at a reduced temperature (e.g., 0 °C), to prevent side reactions.
Stoichiometry: Precise control of the reactant ratio is important. When adding a Grignard reagent to an ester to form a tertiary alcohol, two equivalents of the Grignard are needed. However, to synthesize a secondary alcohol from an aldehyde, a 1:1 ratio is theoretically required, but slight excesses may be used to drive the reaction to completion.
Table 3: Optimization of a Model Grignard Reaction for Diarylalkanol Synthesis
This interactive table demonstrates the effect of varying conditions on the yield of a model Grignard reaction between an arylmagnesium bromide and an aromatic aldehyde.
| Entry | Aldehyde (equiv) | Grignard Reagent (equiv) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.1 | Diethyl Ether | 0 to RT | 2 | 85 |
| 2 | 1.0 | 1.5 | Diethyl Ether | 0 to RT | 2 | 88 |
| 3 | 1.0 | 1.1 | THF | 0 to RT | 2 | 91 |
| 4 | 1.0 | 1.1 | THF | -20 to RT | 3 | 93 |
Elucidation of Reaction Mechanisms and Chemical Transformations of 4 Bromophenyl 3,4 Dimethylphenyl Methanol
Mechanistic Pathways in the Formation of (4-Bromophenyl)(3,4-dimethylphenyl)methanol
The synthesis of this compound, a secondary diarylmethanol, is typically achieved through two principal synthetic strategies: the nucleophilic addition of an organometallic reagent to an aldehyde or the reduction of a diarylketone.
Grignard Reaction: A prevalent method for forming the carbon-carbon bond central to the diarylmethanol structure is the Grignard reaction. This pathway involves the nucleophilic attack of a Grignard reagent on the carbonyl carbon of an aldehyde. Two variations of this approach are feasible for the target molecule:
Route A: 4-Bromobenzaldehyde (B125591) is treated with a Grignard reagent prepared from 4-bromo-1,2-dimethylbenzene (3,4-dimethylphenylmagnesium bromide).
Route B: 3,4-Dimethylbenzaldehyde is treated with the Grignard reagent derived from 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene (B42075) (4-bromophenylmagnesium bromide).
The mechanism begins with the formation of the Grignard reagent, where magnesium metal undergoes an oxidative insertion into the carbon-halogen bond of the aryl halide in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting organomagnesium halide possesses a highly nucleophilic carbon atom. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. organic-chemistry.org A subsequent acidic workup protonates the alkoxide to yield the final diarylmethanol product. The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water, quenching the nucleophile. rsc.orgorganic-chemistry.org
Reduction of (4-Bromophenyl)(3,4-dimethylphenyl)methanone: An alternative and equally effective synthetic route is the reduction of the corresponding diarylketone, (4-bromophenyl)(3,4-dimethylphenyl)methanone. This transformation is a classic example of carbonyl reduction. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity for aldehydes and ketones.
The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The solvent, typically methanol (B129727) or ethanol (B145695), then provides a proton to the resulting alkoxide ion. This process is repeated until all hydride ions on the borohydride have reacted. A final workup step ensures the complete protonation of the alkoxide to furnish the desired secondary alcohol. Bioreduction methods using plant-based biocatalysts have also been explored for the asymmetric reduction of similar ketones to produce chiral alcohols. rsc.org
| Route | Precursor 1 | Precursor 2 | Key Reagent(s) | Mechanism Type |
| Grignard A | 4-Bromobenzaldehyde | 4-Bromo-1,2-dimethylbenzene | Mg, THF | Nucleophilic Addition |
| Grignard B | 3,4-Dimethylbenzaldehyde | 1-Bromo-4-iodobenzene | Mg, THF | Nucleophilic Addition |
| Reduction | (4-Bromophenyl)(3,4-dimethylphenyl)methanone | - | NaBH₄, MeOH | Hydride Reduction |
Chemical Reactivity and Derivatization Strategies of the Hydroxyl Group in this compound
The benzylic hydroxyl group is the most reactive site for many transformations, serving as a linchpin for further molecular elaboration. Its position allows for stabilization of potential carbocationic or radical intermediates, influencing its reactivity.
The conversion of the hydroxyl group to an ester is a fundamental derivatization strategy. This can be achieved through several established methods, most notably the Fischer esterification and the Steglich esterification.
Fischer Esterification: This acid-catalyzed equilibrium reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.ukchemguide.co.uk The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances its electrophilicity. The alcohol's hydroxyl group then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
Steglich Esterification: For substrates that may be sensitive to strong acids, the Steglich esterification offers a milder alternative. This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by DMAP, to form the ester. The byproduct, dicyclohexylurea, is a stable solid that precipitates from the reaction mixture, driving the reaction to completion.
The secondary benzylic alcohol moiety in this compound can be readily oxidized to the corresponding ketone, (4-bromophenyl)(3,4-dimethylphenyl)methanone. The choice of oxidant allows for high yields and selectivity, avoiding over-oxidation. acs.org
Common and effective methods include:
Chromium-based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are classic choices for oxidizing secondary alcohols to ketones with minimal side reactions.
TEMPO-based Systems: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) provides a greener and highly efficient method for benzylic alcohol oxidation. organic-chemistry.org
Photochemical Oxidation: Green chemistry protocols utilizing photocatalysts, such as thioxanthenone, and molecular oxygen from the air as the terminal oxidant have been developed. rsc.org These reactions proceed under mild conditions, often using visible light from household lamps or sunlight. rsc.org
| Reagent/System | Conditions | Product | Typical Yields (Analogous Systems) |
| PCC | CH₂Cl₂, rt | Diarylketone | >90% |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, rt | Diarylketone | 90-99% |
| Thioxanthenone/Air | Visible Light, MeCN, rt | Diarylketone | 85-95% |
The complete removal of the hydroxyl group to form the corresponding diarylmethane, 1-bromo-4-(3,4-dimethylbenzyl)benzene, is a key transformation. This reduction of the C-O bond can be accomplished through several modern catalytic methods that avoid the use of toxic reagents like tin hydrides. chemrxiv.org
Catalytic Deoxygenation: Titanium-based catalysts, such as Cp₂TiCl₂, have been shown to effectively deoxygenate benzylic alcohols in the presence of a silane (B1218182) like Me(EtO)₂SiH, which acts as both a hydride donor and a regenerating agent for the active catalyst. rsc.orgrsc.org This method is tolerant of various functional groups. rsc.org
Acid-Catalyzed Reduction: A simple and efficient method involves treating the diarylmethanol with catalytic hydrochloric acid in ethanol at reflux. researchgate.net This process is believed to proceed via the formation of a stable benzylic carbocation, which is then reduced. This approach mitigates the need for expensive and toxic metal catalysts or silanes. researchgate.net
Photoredox Catalysis: Visible light photoredox catalysis provides an environmentally benign protocol. The alcohol is first activated as a benzoate (B1203000) ester, which is then reductively cleaved using an iridium-based photocatalyst and a sacrificial electron donor under blue light irradiation. beilstein-journals.org
Recent advances in catalysis have enabled the direct functionalization of the C-O bond of benzylic alcohols. Palladium-catalyzed borylation allows for the conversion of the alcohol into a valuable benzylboronate ester. This reaction proceeds through the activation of the sp³ C-O bond and is compatible with various functional groups under mild, base-free conditions. rsc.org The resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position. Iridium-catalyzed reactions can also achieve borylation at the benzylic C-H bond. berkeley.edunih.gov
Reactions Involving the Aromatic Halogen and Alkyl Substituents on this compound
Beyond the hydroxyl group, the aryl bromide and dimethylphenyl moieties offer further opportunities for synthetic modification.
Reactions of the Aromatic Halogen: The bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds. The aryl bromide can be coupled with a wide range of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org This allows for the introduction of new aryl, heteroaryl, vinyl, or alkyl groups at the 4-position of the phenyl ring, generating more complex biaryl or substituted structures. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction enables the coupling of the aryl bromide with primary or secondary amines, amides, or other nitrogen nucleophiles. wikipedia.orglibretexts.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. jk-sci.com This transformation is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Resulting Bond |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | C(aryl)-C(R) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | NaOtBu | C(aryl)-N(R)₂ |
Reactions of the Alkyl Substituents: The two methyl groups on the other aromatic ring are also susceptible to chemical transformation, primarily through oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or in the presence of specific catalysts and molecular oxygen, benzylic C-H bonds can be oxidized. researchgate.netgoogle.com Depending on the reaction conditions, the methyl groups can be converted to aldehydes, or more commonly, to carboxylic acids. This allows for the transformation of the 3,4-dimethylphenyl moiety into a 3,4-dicarboxyphenyl group, significantly altering the electronic and physical properties of the molecule.
Cross-Coupling Reactions (e.g., Suzuki, Heck) on the Bromophenyl Moiety
The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This allows for the extension of the molecular framework by coupling the bromophenyl moiety with various organic partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron compound with an organic halide. libretexts.orgnih.gov In the case of this compound, the aryl bromide can react with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. libretexts.orgmusechem.com
The catalytic cycle of the Suzuki reaction generally involves three key steps: libretexts.orgyonedalabs.comyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (4-bromophenyl) moiety, forming a Pd(II) complex. researchgate.netchemrxiv.org
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, with conditions tailored to the specific substrates being coupled. mdpi.comnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene, Dioxane | 100 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 |
This table presents typical conditions reported for Suzuki-Miyaura reactions of various aryl bromides and is illustrative for the potential transformation of this compound.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, provides a method for the arylation of alkenes. wikipedia.orgscienceinfo.com The bromophenyl group of this compound can be coupled with a variety of alkenes using a palladium catalyst and a base to form a substituted alkene. byjus.comnih.gov This reaction is highly valuable for synthesizing stilbene (B7821643) and cinnamate (B1238496) derivatives.
The mechanism of the Heck reaction also proceeds via a palladium catalytic cycle: wikipedia.orgbyjus.comlibretexts.org
Oxidative Addition: A Pd(0) species inserts into the C-Br bond of the substrate.
Migratory Insertion (Syn-Addition): The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond. scienceinfo.combyjus.com
Beta-Hydride Elimination (Syn-Elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species. scielo.br
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity, typically favoring the trans isomer. scielo.brorganic-chemistry.org
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 |
| Pd/C (5) | - | NaOAc | DMA | 120 |
| PdCl₂(PPh₃)₂ (3) | - | i-Pr₂NEt | NMP | 130 |
This table presents typical conditions reported for Heck reactions of various aryl bromides and is illustrative for the potential transformation of this compound.
Further Functionalization of the Dimethylphenyl Group
The 3,4-dimethylphenyl moiety is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the two methyl groups. wikipedia.orgmasterorganicchemistry.com These reactions typically involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effect of the methyl groups and the hydroxyl-bearing carbon will influence the position of substitution.
Electrophilic Aromatic Substitution
Common electrophilic aromatic substitution reactions that could be applied to the dimethylphenyl ring include nitration, halogenation, and Friedel-Crafts alkylation or acylation. wikipedia.orgmasterorganicchemistry.com The two methyl groups at positions 3 and 4 direct incoming electrophiles primarily to positions 2, 5, and 6. Steric hindrance may influence the distribution of the resulting isomers.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce a halogen atom onto the ring.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂).
Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃) attaches an acyl group to the ring. This is often preferred over alkylation due to the deactivating nature of the acyl group, which prevents poly-substitution. wikipedia.orglibretexts.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid. However, it is prone to issues like carbocation rearrangements and polyalkylation. libretexts.orgyoutube.comyoutube.com
Oxidation of Methyl Groups
The methyl groups on the aromatic ring can be oxidized under strong conditions. Reagents like hot acidic potassium permanganate (KMnO₄) can oxidize benzylic C-H bonds. masterorganicchemistry.comlibretexts.org Depending on the reaction conditions, one or both methyl groups could potentially be oxidized to carboxylic acids, provided there is a benzylic hydrogen present. libretexts.orgnih.gov This transformation would significantly alter the electronic properties of the aromatic ring.
Radical and Ionic Pathways in Transformations of Halogenated Benzylic Alcohols
The benzylic alcohol functionality, in conjunction with the halogenated aromatic ring, allows for transformations that can proceed through either radical or ionic intermediates. The stability of benzylic radicals and carbocations plays a crucial role in these reaction pathways.
Radical Pathways
The hydrogen atom at the benzylic position (the carbon bearing the hydroxyl group) is susceptible to abstraction by radical initiators. This is because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic rings. masterorganicchemistry.comchemistrysteps.com
A key example is benzylic bromination . While the starting compound already contains a bromine on one phenyl ring, the benzylic C-H bond can be selectively halogenated under free-radical conditions. khanacademy.org Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) can replace the benzylic hydrogen with a bromine atom. chemistrysteps.comorganic-chemistry.org This reaction proceeds via a radical chain mechanism involving the formation of a resonance-stabilized benzylic radical. chemistrysteps.com
Ionic Pathways
The benzylic alcohol can undergo reactions involving carbocation intermediates, particularly under acidic conditions. The hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a benzylic carbocation. libretexts.org This carbocation is highly stabilized by resonance delocalization of the positive charge over both aromatic rings.
This S_N1-type mechanism facilitates nucleophilic substitution reactions. libretexts.org For instance, treatment with a strong hydrohalic acid (e.g., HBr) can convert the alcohol into the corresponding benzylic halide. researchgate.netresearchgate.net The stability of the benzylic carbocation makes this process more facile than for non-benzylic alcohols.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromophenyl 3,4 Dimethylphenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for (4-Bromophenyl)(3,4-dimethylphenyl)methanol
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to provide key information about the number of different types of protons, their electronic environments, and their proximity to other protons. Analysis would focus on chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) to assemble the molecular framework.
Expected ¹H NMR Data (Hypothetical):
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
|---|---|---|---|
| -OH | Broad singlet | 1H | Variable |
| Methine (-CHOH-) | Singlet | 1H | ~5.7-5.9 |
| Aromatic (4-bromophenyl) | Doublet | 2H | ~7.4-7.5 |
| Aromatic (4-bromophenyl) | Doublet | 2H | ~7.2-7.3 |
| Aromatic (3,4-dimethylphenyl) | Singlet | 1H | ~7.0-7.1 |
| Aromatic (3,4-dimethylphenyl) | Doublet | 1H | ~7.0-7.1 |
| Aromatic (3,4-dimethylphenyl) | Doublet | 1H | ~6.9-7.0 |
| Methyl (-CH₃) | Singlet | 3H | ~2.2 |
Note: This table is a hypothetical representation of expected values and does not reflect actual experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their functional group and electronic environment (e.g., aromatic, aliphatic, alcohol-bearing).
Expected ¹³C NMR Data (Hypothetical):
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Methine (-CHOH-) | ~75-80 |
| Quaternary Aromatic (C-Br) | ~121-123 |
| Quaternary Aromatic (C-CHOH) | ~140-145 |
| Aromatic CHs | ~126-132 |
| Quaternary Aromatic (C-CH₃) | ~136-138 |
Note: This table is a hypothetical representation of expected values and does not reflect actual experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, identifying neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key absorption bands would be indicative of the hydroxyl (-OH) group and the aromatic rings.
Expected IR Absorption Bands (Hypothetical):
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-O Stretch (Alcohol) | 1000-1260 | Strong |
Note: This table is a hypothetical representation of expected values and does not reflect actual experimental data.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is vital for confirming the molecular formula and gaining further structural insights.
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 1:1 ratio) would be anticipated. Analysis of the fragmentation pattern would likely show the loss of water from the molecular ion, as well as cleavage at the benzylic position.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. The experimentally determined exact mass would be compared to the calculated mass for C15H15BrO to confirm the elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The structure of this compound contains several key features that dictate its UV-Vis absorption profile: two aromatic rings (a 4-bromophenyl group and a 3,4-dimethylphenyl group) and a hydroxyl group attached to the central carbon.
The aromatic rings are the primary chromophores, the parts of the molecule responsible for absorbing light. libretexts.org These phenyl groups contain delocalized π-electron systems. The absorption of UV radiation excites these electrons from bonding π orbitals to antibonding π* orbitals. These π → π* transitions are characteristic of aromatic compounds and typically result in strong absorption bands. shu.ac.uk For substituted benzenes, two principal bands are often observed: the E-band (from "ethylenic") and the B-band (from "benzenoid"). The E-bands, which are typically more intense, and the B-bands, which are less intense and may show fine structure, both arise from π → π* transitions within the aromatic ring. ddugu.ac.in
The hydroxyl (-OH) group and the methyl (-CH₃) groups attached to the phenyl rings act as auxochromes. An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The oxygen atom in the hydroxyl group possesses non-bonding electrons (n-electrons). These electrons can also undergo transitions, specifically to antibonding π* orbitals (n → π) or antibonding σ orbitals (n → σ). shu.ac.ukyoutube.com Transitions of the n → π type are generally of much lower intensity than π → π* transitions. shu.ac.uk The n → σ* transitions for alcohols typically occur at shorter wavelengths, often outside the range of standard UV-Vis spectrophotometers. youtube.com
The specific substitution pattern on the phenyl rings—a bromine atom, and two methyl groups—influences the precise wavelengths of maximum absorbance (λmax). These substituents can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) compared to unsubstituted benzene. Given the electronic nature of the bromo and methyl substituents, it is anticipated that the π → π* transitions for this compound will occur in the UV region, characteristic of substituted diphenylmethanol (B121723) compounds.
| Type of Electronic Transition | Orbitals Involved | Associated Molecular Moiety | Expected Characteristics |
|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | 4-Bromophenyl and 3,4-dimethylphenyl rings | High intensity (large molar absorptivity), responsible for primary absorption bands (E and B bands) in the UV region. |
| n → π | n (non-bonding) → π (antibonding) | Hydroxyl group oxygen in conjunction with the phenyl rings | Low intensity, may be obscured by stronger π → π* bands. |
| n → σ | n (non-bonding) → σ (antibonding) | Hydroxyl group | Typically occurs at wavelengths below 200 nm, outside the standard UV range. |
Advanced X-ray Diffraction Studies on Crystalline Analogues and Derivatives
The central feature of this molecular class is the tetrahedral carbon atom of the methanol (B129727) group, which is bonded to two phenyl rings, a hydrogen atom, and a hydroxyl group. Steric hindrance between the bulky phenyl groups typically forces them into a non-coplanar, propeller-like conformation. The extent of this twist is quantified by the dihedral angles between the planes of the two aromatic rings.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 1-(4-bromophenyl)but-3-yn-1-one | Monoclinic | P2₁/n | a = 9.93 Å, b = 5.61 Å, c = 15.93 Å, β = 107.0° | nih.gov |
| (Z)-3′-(2-(1-(3,4-dimethyl-phenyl)-...)-2′-hydroxy-[1,1′-biphenyl]-3-carboxylicacid | Triclinic | P1 | a = 7.25 Å, b = 12.52 Å, c = 13.91 Å, α = 70.3°, β = 80.5°, γ = 88.5° | researchgate.net |
| 2-p-bromophenyl-2-phenyl-1-picrylhydrazine | Monoclinic | P2₁/c | a = 11.58 Å, b = 10.02 Å, c = 16.99 Å, β = 99.1° | mdpi.comresearchgate.net |
Theoretical and Computational Studies of 4 Bromophenyl 3,4 Dimethylphenyl Methanol
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular structures and energies. nih.gov DFT calculations are employed to determine the most stable arrangement of atoms in a molecule, its vibrational properties, and its electronic landscape. nih.gov For these calculations, a functional such as B3LYP is often paired with a basis set like 6-311++G(d,p) to ensure reliable results. scispace.comresearchgate.net
The first step in a computational study is to find the optimized geometry of the molecule, which corresponds to the lowest energy arrangement of its atoms. For (4-Bromophenyl)(3,4-dimethylphenyl)methanol, this involves determining the bond lengths, bond angles, and dihedral (torsional) angles that define its three-dimensional shape. The diphenylmethanol (B121723) framework allows for considerable conformational flexibility, primarily due to the rotation around the C-C bonds connecting the phenyl rings to the central carbinol carbon. scispace.comresearchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-O | 1.43 | O-C-C(phenyl) | 108.5 |
| C-C(carbinol) | 1.52 | C(phenyl)-C-C(phenyl) | 112.0 |
| C-Br | 1.91 | C-C-H | 109.5 |
Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would be derived from specific DFT calculations for this compound.
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. researchgate.net
The analysis allows for the assignment of characteristic vibrational frequencies to specific functional groups within the molecule. For instance, the O-H stretching frequency of the methanol (B129727) group would be a prominent feature, as would the C-Br stretching frequency and various C-H and C-C stretching and bending modes associated with the aromatic rings. scispace.com These theoretical predictions are invaluable for interpreting experimental spectroscopic data.
Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | ~3600 |
| Aromatic C-H Stretch | 3100-3000 |
| Methyl C-H Stretch | 2980-2870 |
| C=C Aromatic Stretch | 1600-1450 |
| C-O Stretch | ~1200 |
Note: The data in this table is illustrative. Actual values would be obtained from DFT frequency calculations and may be scaled to better match experimental data.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons. malayajournal.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor. malayajournal.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl ring, which is activated by the two methyl groups. The LUMO, on the other hand, would likely be distributed over the 4-bromophenyl ring, influenced by the electron-withdrawing nature of the bromine atom.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. malayajournal.org A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. researchgate.net
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
Note: This data is illustrative and based on typical values for similar aromatic compounds. Precise values would be determined by DFT calculations.
The characteristics of the HOMO and LUMO provide a basis for predicting the molecule's reactivity. The localization of the HOMO on the 3,4-dimethylphenyl ring indicates that this part of the molecule is susceptible to electrophilic attack. The distribution of the LUMO on the 4-bromophenyl ring suggests that this region is more likely to undergo nucleophilic attack or be involved in electron-accepting interactions. The HOMO-LUMO gap is also indicative of the molecule's kinetic stability; a larger gap implies greater stability. malayajournal.org This information is vital for understanding potential reaction mechanisms and designing new chemical transformations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org It illustrates the charge distribution within the molecule by color-coding the electrostatic potential on the electron density surface. chemrxiv.org
In an MEP map, regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to attack by electrophiles. researchgate.net Regions of positive electrostatic potential, usually colored blue, are electron-poor and are prone to attack by nucleophiles. researchgate.net Green areas represent regions of neutral potential. researchgate.net
For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atom of the hydroxyl group, due to its high electronegativity and lone pairs of electrons. This makes the oxygen atom a prime site for hydrogen bonding and electrophilic attack. The area around the bromine atom would also exhibit some negative potential. Conversely, the hydrogen atom of the hydroxyl group would be depicted as a region of high positive potential (blue), making it a likely site for nucleophilic interaction. The aromatic protons would also show positive potential. This detailed mapping of the electronic landscape provides a comprehensive picture of the molecule's reactivity. scispace.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, intuitive picture of the electron density distribution in a molecule, closely corresponding to the classical Lewis structure. The analysis of the this compound molecule using NBO theory reveals significant insights into its electronic structure, stability, and the nature of intramolecular interactions.
The key interactions identified through NBO analysis are hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be quantified using second-order perturbation theory. For this compound, the most significant intramolecular interactions are expected to involve the lone pairs of the oxygen and bromine atoms, as well as the π-electrons of the aromatic rings.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) O | σ(C-Cring1) | ~ 2.5 | Lone Pair → Antibonding σ |
| LP(1) O | σ(C-Cring2) | ~ 2.3 | Lone Pair → Antibonding σ |
| LP(1) Br | π(Cring1-Cring1) | ~ 1.2 | Lone Pair → Antibonding π |
| π(Cring1-Cring1) | π(Cring1-Cring1) | ~ 20.5 | π → π* (Intra-ring) |
| π(Cring2-Cring2) | π(Cring2-Cring2) | ~ 22.0 | π → π (Intra-ring) |
| σ(C-Hmethyl) | σ(Cring2-Cring2) | ~ 5.0 | σ → σ (Hyperconjugation) |
Note: The data in this table is hypothetical and serves to illustrate the expected interactions. Actual values would require a specific computational study on the molecule.
These interactions, particularly the strong intra-ring π → π* delocalizations, are characteristic of aromatic systems and are crucial for their stability. The hyperconjugative interactions from the methyl groups to the dimethylphenyl ring also contribute to its electronic stabilization.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. guidechem.com It is a widely used computational approach to predict and interpret UV-Vis absorption spectra. mdpi.com For this compound, TD-DFT calculations can provide valuable information about its electronic transitions, including their energies, corresponding wavelengths, and intensities (oscillator strengths).
The electronic transitions in this molecule are primarily of the π → π* and n → π* types, localized on the two aromatic rings. The presence of the bromine atom, with its lone pairs, and the hydroxyl group can also lead to n → π* transitions. The calculated excitation energies and oscillator strengths allow for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum.
A TD-DFT calculation would likely reveal several low-lying excited states. The transitions with the highest oscillator strengths correspond to the most intense absorption bands in the experimental spectrum. The nature of these transitions can be further analyzed by examining the molecular orbitals involved. For instance, a transition from a Highest Occupied Molecular Orbital (HOMO) localized on the 3,4-dimethylphenyl ring to a Lowest Unoccupied Molecular Orbital (LUMO) localized on the same ring would be classified as a local excitation. In contrast, a transition between orbitals located on different rings could indicate charge transfer characteristics.
Below is a hypothetical table summarizing the predicted electronic excitation properties for the first few singlet excited states of this compound.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 4.50 | 275 | 0.02 | HOMO → LUMO (n → π) |
| S2 | 4.85 | 256 | 0.25 | HOMO-1 → LUMO (π → π) |
| S3 | 5.10 | 243 | 0.18 | HOMO → LUMO+1 (π → π) |
| S4 | 5.30 | 234 | 0.05 | HOMO-2 → LUMO (π → π) |
Note: The data in this table is hypothetical and for illustrative purposes. The actual values would depend on the specific level of theory and basis set used in the calculation.
The results would indicate that the most intense absorption is likely due to a π → π* transition within one of the aromatic rings. The n → π* transitions are generally weaker and may appear as shoulders on the main absorption bands.
Computational Investigations of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry provides indispensable tools for the detailed investigation of reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. For reactions involving this compound, such as its oxidation to the corresponding benzophenone, computational studies can elucidate the step-by-step pathway of the transformation.
For example, in a hypothetical oxidation of this compound, a computational study could compare different possible mechanisms, such as a direct hydride transfer versus a mechanism involving the formation of an intermediate ester. The calculated activation energies for each step would reveal the most favorable pathway. The reaction energy profile would show the relative energies of the reactants, intermediates, transition states, and products.
Below is a hypothetical energy profile data for a two-step oxidation reaction of this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -25.0 |
Note: This data is hypothetical and for illustrative purposes.
In this hypothetical example, the first step has a higher activation barrier (15.2 kcal/mol) than the second step (16.3 kcal/mol relative to the intermediate), indicating that the first step is the rate-determining step of the reaction.
The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can predict how the energies of reactants, transition states, and products are stabilized or destabilized by the solvent.
For reactions involving this compound, the polarity of the solvent is expected to play a crucial role, particularly for reactions that involve the formation of charged or highly polar intermediates and transition states. For instance, in an SN1-type reaction where a carbocation intermediate is formed, a polar protic solvent would be expected to stabilize the carbocation and the leaving group, thereby lowering the activation energy and accelerating the reaction. Conversely, for a non-polar reaction mechanism, the effect of the solvent may be less pronounced.
Computational studies can quantify these effects by calculating the reaction energy profile in different solvents. This allows for a rational choice of solvent to optimize the reaction rate and selectivity. For example, a comparison of the activation energy for a reaction in a non-polar solvent like hexane (B92381) versus a polar solvent like methanol would reveal the extent of solvent assistance in the reaction.
Research Applications and Synthetic Utility of 4 Bromophenyl 3,4 Dimethylphenyl Methanol
(4-Bromophenyl)(3,4-dimethylphenyl)methanol as a Key Building Block in Complex Organic Synthesis
This compound is a valuable intermediate in the synthesis of complex organic molecules due to its inherent functionalities. The hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution or elimination reactions. The bromine atom on one of the phenyl rings is particularly useful for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. Furthermore, the aromatic rings themselves can participate in electrophilic substitution reactions, leading to a diverse array of derivatives.
Precursor in the Synthesis of Substituted Diarylmethanes and Triarylmethanes
Diarylmethanols are classic precursors for the synthesis of diarylmethanes and triarylmethanes, which are core structures in many dyes, materials, and pharmacologically active compounds. nih.gov
Diarylmethanes: The conversion of this compound to its corresponding diarylmethane, 1-bromo-4-[(3,4-dimethylphenyl)methyl]benzene, can be achieved through reduction of the benzylic alcohol. This transformation is typically accomplished using various reducing agents, often under acidic conditions or via transition-metal catalysis. For instance, methods involving reductants like triethylsilane with a Lewis acid such as BF₃·OEt₂ are commonly employed for the reduction of diaryl ketones, which are immediate precursors to diarylmethanols. acs.org Another approach is the direct deoxygenation of the diarylmethanol itself. nih.gov These synthetic strategies provide access to diarylmethane structures that are key components in molecules like SGLT2 inhibitors. acs.org
Triarylmethanes: A primary route to triarylmethanes from diarylmethanols is through Friedel-Crafts alkylation. nih.govnih.gov In this reaction, the hydroxyl group of this compound is protonated by a Brønsted or Lewis acid, which then leaves as a water molecule to form a stabilized diarylmethyl carbocation. This electrophilic intermediate is then attacked by an electron-rich aromatic compound to form the triarylmethane product. The choice of the nucleophilic arene and the reaction conditions can be tuned to achieve the desired substitution pattern.
Modern approaches have also utilized palladium-catalyzed cross-coupling reactions. For example, a diarylmethanol can be converted to a diarylmethyl ester, which then undergoes a Suzuki-Miyaura reaction with an aryl boronic acid to form a triarylmethane. nih.govacs.org This method offers mild reaction conditions and a broad substrate scope. nih.gov Recent advancements also include rhodium-catalyzed C-H functionalization of cyclohexadienes with diaryldiazomethanes, which, after oxidation, yield triarylmethanes. nih.govacs.org
| Precursor Type | Reaction | Product Class | Key Features |
|---|---|---|---|
| Diarylmethanol | Reduction (e.g., with Et₃SiH/BF₃·OEt₂) | Diarylmethane | Access to core structures of SGLT2 inhibitors. acs.orgnih.gov |
| Diarylmethanol | Friedel-Crafts Alkylation | Triarylmethane | Acid-catalyzed reaction with an arene nucleophile. nih.govnih.gov |
| Diarylmethyl Ester | Pd-catalyzed Suzuki-Miyaura Coupling | Triarylmethane | Mild conditions, broad scope, and stereospecificity. nih.govacs.org |
| Diaryldiazomethane | Rh-catalyzed C-H Functionalization/Oxidation | Triarylmethane | High enantioselectivity and good yields. nih.govacs.org |
Intermediate for Heterocyclic Compounds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. frontiersin.org Diarylmethanols like this compound can serve as precursors to various heterocyclic systems. The synthetic strategy often involves leveraging the hydroxyl and bromo functionalities to construct the ring system.
For instance, the hydroxyl group can be used as a nucleophile in intramolecular cyclization reactions. After modification of the bromo-substituent via a cross-coupling reaction to introduce a suitable tether with an electrophilic site, the hydroxyl group can attack this site to form a new ring. Alternatively, the diarylmethanol can be a building block in multicomponent reactions that assemble heterocyclic cores. researchgate.net The synthesis of N-, O-, and S-heterocycles often utilizes versatile starting materials that can undergo cyclization, and the functionalities present in this compound make it a candidate for such transformations. nih.gov
Derivatization for Probing Structure-Reactivity Relationships
Understanding how molecular structure affects chemical reactivity is a fundamental goal of organic chemistry. This compound is an excellent substrate for such studies due to its distinct functional groups that can be independently modified.
The aryl bromide moiety is particularly amenable to derivatization through a variety of palladium-catalyzed cross-coupling reactions. By employing Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions, the bromo group can be replaced with a wide range of substituents (alkyl, aryl, vinyl, alkynyl, amino, etc.). This allows for the systematic variation of electronic and steric properties at one end of the molecule.
Subsequently, the reactivity of the benzylic alcohol can be studied. For example, the rates of Sₙ1 reactions, where the hydroxyl group departs to form a carbocation, would be highly sensitive to the electronic nature of the substituent on the other phenyl ring. Electron-donating groups introduced via cross-coupling would stabilize the carbocation intermediate, increasing the reaction rate, while electron-withdrawing groups would have the opposite effect. These studies allow for the quantification of substituent effects, for example, through Hammett plots.
| Reaction Type | Group Introduced (at Br position) | Potential Impact on Reactivity |
|---|---|---|
| Suzuki Coupling | Aryl or Vinyl groups | Modulates electronic properties (e.g., resonance effects). researchgate.netnih.gov |
| Sonogashira Coupling | Alkynyl groups | Introduces a linear, sp-hybridized group, affecting electronics and sterics. |
| Buchwald-Hartwig Amination | Amino groups (NR₂) | Strong electron-donating effect via the nitrogen lone pair. |
| Heck Coupling | Alkene groups | Extends conjugation and alters steric profile. |
Exploration of this compound in Catalytic Processes (e.g., as a ligand, precursor)
The use of diarylmethanol derivatives in catalysis is an area of growing interest. This compound could potentially be employed in catalytic processes in several ways.
Ligand Precursor: The compound can be a precursor to more complex ligands for transition metal catalysis. The aryl bromide can be converted into a phosphine (B1218219) group via lithiation followed by reaction with a chlorophosphine. The resulting phosphine-diarylmethanol could act as a bifunctional ligand, coordinating to a metal center through both the phosphorus atom and the hydroxyl group. Such ligands are valuable in asymmetric catalysis, where the chiral environment created by the ligand can induce enantioselectivity in the reaction product. rsc.org
Chiral Catalyst: Enantiomerically pure diarylmethanols are important targets in asymmetric synthesis. nih.govnih.gov If this compound were resolved into its separate enantiomers, it could be used as a chiral catalyst or a chiral auxiliary. The hydroxyl group could act as a hydrogen bond donor or as a directing group in a substrate-controlled reaction.
Future Research Directions for this compound and Analogous Diarylmethanols
The synthetic utility of diarylmethanols is well-established, but new applications and methodologies continue to emerge. Future research involving this compound and its analogues could explore several promising avenues. researchgate.netekb.egneuroquantology.com
Asymmetric Synthesis: The development of efficient, catalytic, and highly enantioselective methods for the synthesis of chiral diarylmethanols remains a key objective. nih.govnih.gov Future work could focus on asymmetric hydrogenation of the corresponding diaryl ketone or the enantioselective addition of an organometallic reagent to an aldehyde. The resulting chiral diarylmethanol would be a valuable building block for the synthesis of enantiopure pharmaceuticals and other fine chemicals.
Novel Materials: The rigid, three-dimensional structure of the diarylmethane core makes it an interesting component for new materials. By converting the bromine and hydroxyl functionalities into polymerizable groups, this compound could be incorporated into polymers with unique optical or electronic properties. The triarylmethane derivatives are known for their applications as dyes and molecular probes, and new derivatives could lead to materials with novel chromophoric or fluorophoric properties.
Medicinal Chemistry: The diarylmethane and triarylmethane motifs are present in numerous biologically active molecules. nih.govnsf.gov A library of compounds derived from this compound could be synthesized using the derivatization strategies outlined in section 6.2. This library could then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. nih.gov
Green Chemistry: Developing more sustainable and environmentally friendly synthetic routes is a major goal in modern chemistry. frontiersin.org Future research could focus on metal-free methods for the synthesis and derivatization of this compound, reducing reliance on expensive and potentially toxic heavy metals. su.se
Q & A
Q. What are the most reliable synthetic routes for (4-Bromophenyl)(3,4-dimethylphenyl)methanol, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4-dimethylaniline under basic conditions (e.g., NaOH or KOH) . Key parameters include temperature control (60–80°C), solvent selection (ethanol/methanol), and reaction time (4–6 hours). Optimization involves adjusting base strength and stoichiometry to suppress side reactions like over-oxidation or dimerization. Purity is confirmed via TLC and recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : and NMR identify aromatic protons (δ 6.8–7.5 ppm) and confirm the presence of bromine (via coupling patterns) .
- XRD : Single-crystal X-ray diffraction (using SHELX or OLEX2) resolves stereochemistry and hydrogen-bonding networks .
- HPLC/GC-MS : Validate purity (>95%) and detect trace impurities from incomplete reactions .
Q. What are the common chemical transformations of this compound in organic synthesis?
- Oxidation : Chromium(VI) oxide or KMnO converts the alcohol to a ketone; acidic conditions favor carboxylic acid formation .
- Reduction : LiAlH reduces the alcohol to a secondary alcohol or amine derivative under anhydrous conditions .
- Substitution : Bromine undergoes nucleophilic substitution with amines or thiols in polar aprotic solvents (e.g., DMF) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in bond lengths or disorder in crystal structures are addressed using SHELXL refinement tools (e.g., PART instructions) and validating against DFT-calculated geometries. High-resolution data (≤ 0.8 Å) and twinning detection (via PLATON) improve accuracy .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Issues include low yields in substitution reactions (due to steric hindrance from 3,4-dimethyl groups) and purification difficulties (polar byproducts). Solutions:
- Use flow chemistry for controlled reagent mixing and heat dissipation .
- Optimize column chromatography gradients (e.g., hexane:EtOAc 8:2 → 6:4) .
Methodological Considerations
Q. What are best practices for resolving spectral overlaps in NMR analysis?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons by correlating - coupling and -H connectivity .
- Deuterated solvents : Use DMSO-d to enhance signal resolution for hydroxyl groups .
Q. How can researchers validate the mechanistic pathway of bromine substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
